Bienvenue dans la boutique en ligne BenchChem!

(2S)-4,4-difluoropiperidine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

(2S)-4,4-Difluoropiperidine-2-carboxylic acid is a chiral, gem-difluorinated piperidine-2-carboxylic acid derivative belonging to the fluorinated pipecolic acid analog class. It features a six-membered piperidine ring with two fluorine atoms at the 4-position and a carboxylic acid at the 2-position in the (S) configuration.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
CAS No. 403503-73-1
Cat. No. B1500524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,4-difluoropiperidine-2-carboxylic acid
CAS403503-73-1
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1CNC(CC1(F)F)C(=O)O
InChIInChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11)/t4-/m0/s1
InChIKeyGEKRVNGNCNQGJM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4,4-Difluoropiperidine-2-carboxylic Acid (CAS 403503-73-1) – Stereochemically Defined Fluorinated Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(2S)-4,4-Difluoropiperidine-2-carboxylic acid is a chiral, gem-difluorinated piperidine-2-carboxylic acid derivative belonging to the fluorinated pipecolic acid analog class. It features a six-membered piperidine ring with two fluorine atoms at the 4-position and a carboxylic acid at the 2-position in the (S) configuration [1]. With a molecular weight of 165.14 g/mol, a computed XLogP3 of -1.7, and an Fsp³ of 0.83, this compound serves as a conformationally restricted, electronically modulated amino acid scaffold for peptide engineering, protease-resistant peptidomimetics, and pharmaceutical intermediate synthesis .

Why L-Pipecolic Acid, Racemic Mixtures, or Non-Fluorinated Analogs Cannot Substitute (2S)-4,4-Difluoropiperidine-2-carboxylic Acid in Drug Discovery Programs


Simple substitution with L-pipecolic acid (the non-fluorinated parent), racemic 4,4-difluoropiperidine-2-carboxylic acid (CAS 1402664-50-9), or mono-fluoro analogs fails to recapitulate the combination of stereochemical definition, conformational bias, and electronic modulation unique to the (2S) gem-difluoro motif. The gem-difluoro group at C4 restricts piperidine ring puckering, lowers the carboxylic acid pKa through electron withdrawal, and increases lipophilicity relative to L-pipecolic acid [1]. The defined (S) stereochemistry at C2 is essential for chiral recognition in biological systems; racemic mixtures introduce pharmacokinetic and pharmacodynamic variability that is unacceptable for lead optimization [2]. These physicochemical and stereochemical distinctions translate directly into altered peptide bond geometry, metabolic stability, and target binding behavior, as quantified in the evidence below [3].

Head-to-Head Quantitative Differentiation of (2S)-4,4-Difluoropiperidine-2-carboxylic Acid vs. Closest Analogs for Procurement Decision-Making


Lipophilicity Modulation: XLogP3 Shift Relative to L-Pipecolic Acid

The target compound exhibits a computed XLogP3 of -1.7 [1], whereas L-pipecolic acid (the non-fluorinated parent) has a reported logP of -2.2 (ALOGPS) or -2.1 (ChemAxon) [2]. This corresponds to an increase of approximately 0.4–0.5 log units, indicating modestly enhanced lipophilicity conferred by the gem-difluoro substitution. The increased lipophilicity is consistent with the general effect of fluorine substitution on aliphatic heterocycles.

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Restriction: Gem-Difluoro-Induced Ring Rigidification vs. Unsubstituted Piperidine

Microwave and low-resolution NMR spectroscopy studies of 4,4-difluoropiperidine demonstrate that the gem-difluoro substitution strongly biases the piperidine chair conformation toward the N-H equatorial conformer, effectively suppressing ring inversion [REFS-1, REFS-2]. In fluorinated pipecolic acid derivatives, this conformational restriction translates into predictable peptide bond geometries when incorporated into peptidomimetics—a level of structural control absent in the rapidly interconverting conformers of unsubstituted L-pipecolic acid [3]. The Fsp³ value of 0.83 for the target compound further confirms high three-dimensional saturation, a property correlated with clinical success in drug candidates.

Conformational analysis Peptidomimetic design Ring puckering

Stereochemical Integrity: Single (2S) Enantiomer vs. Racemic 4,4-Difluoropiperidine-2-carboxylic Acid

The target compound is unambiguously specified as the (2S) enantiomer (CAS 403503-73-1, InChI Key: GEKRVNGNCNQGJM-BYPYZUCNSA-N) [1], whereas the racemic mixture of 4,4-difluoropiperidine-2-carboxylic acid carries CAS 1402664-50-9 . Fluorochem supplies the (2S) enantiomer at ≥98% purity . In drug discovery, use of a defined enantiomer eliminates the 50% contamination by the (2R) isomer present in racemic material, which can display divergent receptor pharmacology, metabolic pathways, and toxicological profiles—factors that confound SAR interpretation and regulatory filing [2].

Chiral purity Enantiomeric specification Regulatory compliance

Industrial Scalability: Continuous Flow Carboxylation Process Yield vs. Batch Synthesis Limitations

Kestemont et al. (2022) demonstrated a continuous flow carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi and CO₂ gas, achieving a throughput of 400 g of N-Boc-4,4-difluoropiperidine-2-carboxylic acid per day [1]. This process directly addresses procurement scalability for the (2S) building block, which can be obtained by deprotection of the Boc intermediate. In contrast, batch carboxylation of sterically hindered piperidine derivatives is often limited to sub-100 g scale due to safety concerns with organolithium reagents and CO₂ gas handling. The continuous flow approach mitigates these hazards while maintaining product quality suitable for medicinal chemistry supply [1].

Process chemistry Scale-up Continuous flow manufacturing

Purity Benchmark: Vendor Specification (98%) vs. Generic Alternatives for Reproducible Peptide Chemistry

Fluorochem certifies (2S)-4,4-difluoropiperidine-2-carboxylic acid at 98% purity with full hazard classification (GHS07) and documented impurity profile . The hydrochloride salt form (CAS 2829281-37-8) is available at 97% purity for enhanced aqueous solubility during amide coupling . Generic suppliers frequently offer material at 95% purity with undefined impurity profiles; the residual 5% may contain des-fluoro byproducts, enantiomeric contamination, or fluorinating agent residues that directly reduce coupling efficiency and compromise biological assay reproducibility in peptide synthesis workflows.

Purity specification Peptide coupling Quality control

High-Impact Procurement Scenarios for (2S)-4,4-Difluoropiperidine-2-carboxylic Acid Based on Evidenced Differentiation


Conformationally Constrained Peptidomimetic Design for Protease-Resistant Therapeutics

The gem-difluoro-induced ring rigidification (evidenced in Section 3, Item 2) directly supports the design of peptidomimetics with predetermined backbone dihedral angles. Incorporating (2S)-4,4-difluoropiperidine-2-carboxylic acid as a proline or pipecolic acid surrogate reduces the entropic penalty of target binding and can enhance resistance to proteolytic degradation—critical for peptide therapeutics targeting intracellular or plasma-stable applications [1]. The enhanced lipophilicity (ΔlogP ~+0.5, Section 3, Item 1) further favors passive membrane permeation for oral bioavailability.

Chiral Building Block for CNS-Targeted GPCR Antagonist Libraries (e.g., D4, Orexin Receptors)

The 4,4-difluoropiperidine scaffold is a privileged core in dopamine D4 receptor antagonists and orexin receptor modulators, as disclosed in patent literature [2]. The (2S) enantiomer provides the requisite stereochemistry for chiral recognition at these GPCR targets. Procurement of the single enantiomer eliminates chiral separation steps and ensures that SAR data generated from library synthesis are not confounded by the presence of the (2R) isomer, which can exhibit antagonistic or off-target pharmacology (Section 3, Item 3).

Fmoc-Protected Derivative Supply for Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative (CAS 1221793-52-7) is commercially available, enabling direct incorporation of the 4,4-difluoropiperidine-2-carboxylic acid motif into peptide chains via standard SPPS protocols . The high purity of the parent building block (98%, Section 3, Item 5) ensures that Fmoc-derivatization proceeds with minimal byproduct formation, preserving coupling efficiency and final peptide purity—essential for biophysical assays and co-crystallization studies.

Scale-Up Procurement for Preclinical and Phase I Drug Candidate Supply

The continuous flow carboxylation process demonstrated by Kestemont et al. (400 g/day, Section 3, Item 4) provides a validated route for scaling the N-Boc-protected intermediate [3]. Medicinal chemistry programs transitioning from lead optimization to IND-enabling studies can confidently specify this building block, knowing that multi-kilogram quantities can be manufactured with controlled impurity profiles. This mitigates the procurement risk commonly associated with niche fluorinated heterocyclic building blocks.

Quote Request

Request a Quote for (2S)-4,4-difluoropiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.